N'-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
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Overview
Description
N'-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is an organohalogen compound and a carbonyl compound.
Scientific Research Applications
Anticancer Properties
N'-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide derivatives have shown potential as anticancer agents. Research indicates that various substitutions on the benzothiazole (BT) scaffold can modulate antitumor properties. Compounds with this structure have been evaluated for cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells, demonstrating promising anticancer activity (Osmaniye et al., 2018).
Anticandidal Activity
New derivatives of this compound have been synthesized and evaluated for their anticandidal activity. These compounds, particularly those bearing azole moiety and hydrazone group, displayed varying degrees of effectiveness against clinic and fluconazole-resistant Candida strains (Yurttaş et al., 2016).
Antimicrobial Properties
Compounds containing the this compound structure have been synthesized and screened for antimicrobial activity. These novel compounds have shown effectiveness against various microbial strains, indicating their potential as antimicrobial agents (Jagtap et al., 2010).
Diuretic Activity
Certain derivatives of this compound have been synthesized and screened for diuretic activity. One of the compounds in this series showed promising results as a diuretic agent (Yar & Ansari, 2009).
Fluorescent Sensors
This compound derivatives have been investigated as fluorescent sensors for metal ions. These compounds showed significant absorption and emission spectral changes upon coordination with specific metal ions, indicating their potential as sensitive and selective fluorescent sensors (Suman et al., 2019).
Biological Activities and Chemical Characterization
Various derivatives of this compound have been synthesized and characterized, showing a range of biological activities, including antibacterial and antifungal properties. These compounds have been studied for their spectral data, antimicrobial activity, and chemical properties (Chaudhary et al., 2011).
Properties
Molecular Formula |
C14H10FN3OS |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide |
InChI |
InChI=1S/C14H10FN3OS/c15-10-7-5-9(6-8-10)13(19)17-18-14-16-11-3-1-2-4-12(11)20-14/h1-8H,(H,16,18)(H,17,19) |
InChI Key |
JAJVQVHCAJWYPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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